(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-15-4-1-3-14(11-15)22-19(25)5-2-8-23-20(26)18(30-21(23)29)10-13-6-7-16-17(9-13)28-12-27-16/h1,3-4,6-7,9-11,24H,2,5,8,12H2,(H,22,25)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSALQKSYWCLZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thioxothiazolidinone under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-hydroxyphenylbutanamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations indicated that it possesses stronger antibacterial effects compared to traditional antibiotics like ampicillin. Notably, it showed enhanced potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide | MRSA | 20 |
| Ampicillin | MRSA | 15 |
| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | E. coli | 22 |
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, evidenced by its ability to reduce leukocyte recruitment during acute peritonitis in murine models. This suggests potential therapeutic applications in treating inflammatory diseases .
Cancer Treatment
Research indicates that derivatives of this compound may inhibit cell proliferation in various cancer cell lines, including Huh7 D12 and MDA-MB 231. These findings highlight its potential as a lead compound for developing new anticancer agents .
Table 2: Cell Proliferation Inhibition Rates
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 D12 | 0.028 |
| MDA-MB 231 | 0.033 |
| Caco2 | 0.045 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of thiazolidinone compounds, including this compound). Results indicated superior activity against Gram-positive and Gram-negative bacteria compared to standard treatments .
- Evaluation of Anti-inflammatory Properties : A study involving animal models demonstrated that the compound significantly reduced markers of inflammation during induced peritonitis, supporting its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to specific sites, while the thioxothiazolidinone ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Modifications:
- Thiazolidinone vs. Thiadiazole/Thiazole: The target compound’s thiazolidin-4-one core differs from thiadiazole (e.g., compounds 8a–c in ) and thiazole derivatives (e.g., compound 74 in ).
Substituent Variations:
- Benzylidene Group: Target Compound: Benzo[d][1,3]dioxol-5-ylmethylene (electron-rich, lipophilic). Analog 8a (): 5-Acetyl-6-methyl-pyridin-2-yl (polar, hydrogen-bond acceptor). Analog in : Pyrazol-4-ylmethylene (hydrogen-bond donor via NH). Analog in : 4-Methylbenzylidene (nonpolar, enhances lipophilicity).
- Amide Side Chain: Target Compound: N-(3-Hydroxyphenyl)butanamide (polar, hydrogen-bond donor). Analog 74 (): N-(4-Methoxyphenyl) (electron-donating, less polar). Analog in : Benzamide (aromatic, rigid).
Physicochemical and Spectral Properties
Biological Activity
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide exhibits a range of biological activities, primarily attributed to its thiazolidine and benzodioxole moieties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features a thiazolidine ring system, which is known for its diverse pharmacological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its biological profile by potentially improving solubility and bioavailability.
1. Anticancer Activity
Research indicates that thiazolidine derivatives, including the target compound, display significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds derived from thiazolidines have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and HepG2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-4... | MDA-MB-231 | 1.9 |
| (Z)-4... | HepG2 | 5.4 |
| (Z)-4... | HT-29 | 6.5 |
| (Z)-4... | HGF-1 (normal) | 13.51 |
2. Anti-inflammatory Activity
The thiazolidine structure is also associated with anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses . This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
3. Antimicrobial Activity
The compound has shown promising results against various microbial strains. Thiazolidine derivatives are noted for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
4. Antioxidant Activity
Antioxidant assays reveal that the compound exhibits significant free radical scavenging activity. The presence of electron-donating groups in its structure enhances its ability to neutralize reactive oxygen species (ROS). Comparative studies indicate that some derivatives outperform standard antioxidants like vitamin E .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiazolidine derivatives, it was observed that modifications on the phenyl ring significantly influenced cytotoxicity. A derivative with a methoxy substituent exhibited enhanced activity compared to unsubstituted analogs .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties demonstrated that specific thiazolidine derivatives could reduce the expression of NF-kB, a key transcription factor in inflammation . This suggests a potential pathway through which these compounds exert their effects.
Q & A
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Stability Profile :
- pH 7.4 : The thioxothiazolidinone ring undergoes slow hydrolysis (t₁/₂ ≈ 24 h).
- 37°C : Degradation accelerates by 30% over 48 h. Use stabilizers (e.g., BSA) in bioassays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
